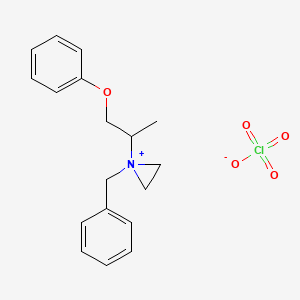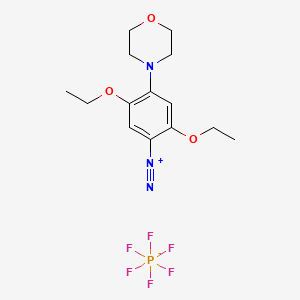![molecular formula C9F17KO5S B13420525 Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate CAS No. 65086-49-9](/img/structure/B13420525.png)
Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, potassium salt, polymer with tetrafluoroethene is a complex fluorinated compound It is known for its unique chemical structure that combines multiple fluorine atoms with sulfonic acid and polymeric components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of fluorine atoms and the formation of sulfonic acid groups. One common method involves the reaction of tetrafluoroethylene with a difluoromethylating agent under controlled conditions to introduce the difluoro and trifluoro groups. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes where tetrafluoroethylene is polymerized in the presence of the potassium salt of ethanesulfonic acid. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The fluorinated groups can be reduced under specific conditions to form less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various fluorinated derivatives and sulfonate compounds, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a component in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems and as a part of medical devices.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorinated groups can interact with various enzymes and proteins, altering their activity. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s overall reactivity. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethanesulfonic acid, 1,1-difluoro-2-hydroxy-, compound with N,N-diethylethanamine: Similar in structure but lacks the polymeric component.
1,1-difluoro-2-hydroxy-ethanesulfonic acid sodium salt: Another related compound with similar functional groups but different counterions.
Uniqueness
The uniqueness of ethanesulfonic acid, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, potassium salt, polymer with tetrafluoroethene lies in its combination of multiple fluorinated groups with a sulfonic acid and polymeric structure. This combination imparts unique chemical and physical properties, making it highly versatile for various applications .
Propiedades
Número CAS |
65086-49-9 |
|---|---|
Fórmula molecular |
C9F17KO5S |
Peso molecular |
582.23 g/mol |
Nombre IUPAC |
potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate |
InChI |
InChI=1S/C7HF13O5S.C2F4.K/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6;/h(H,21,22,23);;/q;;+1/p-1 |
Clave InChI |
ZUHBBOGEWKZRJQ-UHFFFAOYSA-M |
SMILES canónico |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F)(F)F)F.C(=C(F)F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


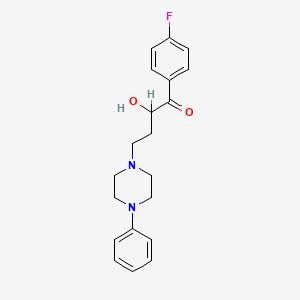

![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
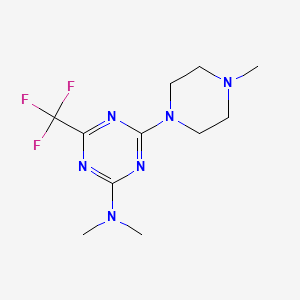
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
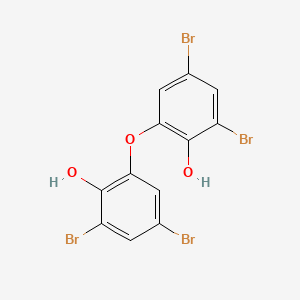
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
